Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
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Overview
Description
“Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside” is a synthetically modified sugar. It has been fluorinated and glycosylated with a benzoyl group at the C2 position. It contains methyl groups attached to the ring . This compound has an intricate molecular structure and finds promising utility due to its potential as a carbohydrate-based pharmaceutical compound .
Molecular Structure Analysis
The molecular formula of this compound is C28H25FO8, and its molecular weight is 508.49 g/mol . The IUPAC name is [(2R,3R,4R,5R,6S)-4,5-Dibenzoyloxy-3-fluoro-6-methoxytetrahydro-2H-pyran-2-yl]methyl benzoate . The compound’s structure can be represented by the SMILES string: CO[C@@H]1C@@HCOC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 .Physical and Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a melting point of 135-137 °C . It is soluble in DMSO, MeOH, DMF, DCM, and EtOAc .Scientific Research Applications
Synthetic Pathways and Derivatives One primary application of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside involves its use in synthetic chemistry for the creation of complex sugar derivatives. This compound is integral in the synthesis of fluorinated sugars, which are valuable in studying carbohydrate-mediated biological processes. For instance, it has been utilized in an alternative synthesis of 4-deoxy-4-fluoro-D-glucose, showcasing its importance in generating compounds for biological transport studies in human erythrocytes. The synthesis process includes treatment with tert-butylammonium fluoride to yield the target compound, subsequently hydrogenolysed to produce crystalline methyl 4-deoxy-4-fluoro-alpha-D-glucopyranoside (Lopes & Taylor, 1979).
Mechanism of Action
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
is a compound with intricate molecular structure, finding promising utility due to its potential as a carbohydrate-based pharmaceutical compound
Target of Action
It’s suggested that it could be used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis .
Mode of Action
It’s potential as a carbohydrate-based pharmaceutical compound suggests it may interact with carbohydrate metabolism or carbohydrate-protein interactions .
Biochemical Pathways
It’s suggested that it exhibits profound effectiveness in studying a diverse range of diseases associated with intricate carbohydrate metabolism .
Properties
IUPAC Name |
(4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCUJJYNKHAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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